(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine
Overview
Description
(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine is a heterocyclic compound that features a unique structure combining elements of thiopyrano and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of a base such as sodium bicarbonate (NaHCO₃) to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antiproliferative effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-2,4,6,7-tetrahydrothiino[4,3-c]pyrazol-3-ol
- 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol
Uniqueness
(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine is unique due to its specific combination of thiopyrano and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-4,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKQVPUCXHVXOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NN=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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